molecular formula C2HN2O3P B14682591 Phosphorodiisocyanatidous acid CAS No. 25758-46-7

Phosphorodiisocyanatidous acid

Cat. No.: B14682591
CAS No.: 25758-46-7
M. Wt: 132.01 g/mol
InChI Key: JZRXPAWYWLTPQK-UHFFFAOYSA-N
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Description

Phosphorodiisocyanatidous acid (CAS: 25758-46-7) is a phosphorus-containing compound characterized by two isocyanate (-NCO) groups bonded to a central phosphorus atom, with an additional hydroxyl (-OH) group completing its tetrahedral coordination .

Properties

CAS No.

25758-46-7

Molecular Formula

C2HN2O3P

Molecular Weight

132.01 g/mol

IUPAC Name

diisocyanatophosphinous acid

InChI

InChI=1S/C2HN2O3P/c5-1-3-8(7)4-2-6/h7H

InChI Key

JZRXPAWYWLTPQK-UHFFFAOYSA-N

Canonical SMILES

C(=NP(N=C=O)O)=O

Origin of Product

United States

Preparation Methods

The synthesis of phosphorodiisocyanatidous acid typically involves the reaction of phosphorus trichloride with isocyanates under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

[ \text{PCl}_3 + 3 \text{R-NCO} \rightarrow \text{P(NCO)}_3 + 3 \text{HCl} ]

In this reaction, phosphorus trichloride reacts with three equivalents of an isocyanate to form this compound and hydrochloric acid as a byproduct. The reaction is usually conducted at low temperatures to ensure the stability of the product.

Chemical Reactions Analysis

Phosphorodiisocyanatidous acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphorodiisocyanatidic acid derivatives.

    Reduction: Reduction reactions can convert it into this compound esters.

    Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different this compound derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphorodiisocyanatidous acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorodiisocyanatidous acid involves its ability to interact with various molecular targets. It can form stable complexes with proteins and enzymes, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the interactions occur.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compounds listed in under "Chemicals and Materials - ISOCYANATES" share a phosphorus-isocyanate backbone but differ in substituents, leading to distinct chemical properties. Below is a comparative table synthesizing available

Compound Name CAS Number Key Substituents/Modifications Inferred Reactivity/Applications
Phosphorodiisocyanatidous acid 25758-46-7 Two -NCO groups, one -OH Potential precursor for polyurethanes or crosslinking agents due to -NCO reactivity
Phosphorodiisocyanatidothious acid 26074-23-7 -SH (thiol) replacing -OH Enhanced nucleophilicity; possible use in sulfur-rich polymers or metal coordination
Phosphorodiisocyanatidous fluoride 459-77-8 Fluoride (-F) substituent Increased electronegativity; potential in flame retardants or fluorinated materials
Phosphoramidisocyanatidic chloride 58188-56-0 Amide (-NH₂) and chloride (-Cl) Likely intermediate in pesticide synthesis or peptide coupling agents

Key Differences and Implications

  • Reactivity : The presence of -OH in this compound suggests acidity (pKa unverified in provided evidence), whereas its thio analogue (thious acid) may exhibit redox activity due to the -SH group.
  • Stability : Fluoride and chloride derivatives (e.g., 459-77-8 and 58188-56-0) likely have higher thermal stability, aligning with halogenated compounds’ resistance to degradation.
  • Applications : While direct industrial data are absent, the -NCO group’s reactivity implies utility in polymerization (e.g., polyurethanes) or as crosslinkers in resins .

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